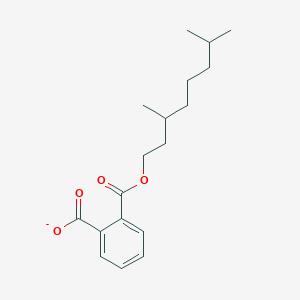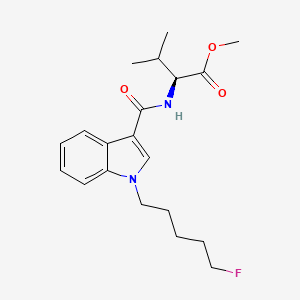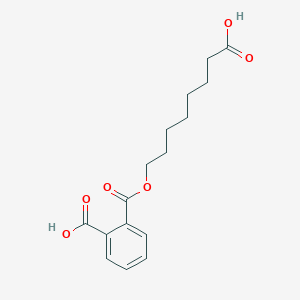
橙黄G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crocein Orange G, also known as Crocein Orange G, is a synthetic azo dye with the chemical formula C16H11N2NaO4S. It is commonly used in various industries, including textiles, food, and biological staining. The compound is known for its bright orange to red color and is often utilized for its vibrant hue and stability.
科学研究应用
Crocein Orange G has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its distinct color change properties.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用机制
- Crocein Orange G primarily interacts with textile fibers, especially carboxymethyl cotton. It is used in simultaneous-mordant dyeing processes, where Al2(SO4)3·18H2O serves as the mordant at a pH of 7 .
- Crocein Orange G undergoes adsorption onto carboxymethyl cotton. The adsorption kinetics follow a pseudo-second-order model, and the equilibrium adsorption capacity increases with temperature .
- The affected pathways are related to dye adsorption and binding. The Freundlich isotherm describes the adsorption behavior, indicating favorable interactions between Crocein Orange G and carboxymethyl cotton .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
生化分析
Biochemical Properties
Acid Orange 12 plays a significant role in biochemical reactions, particularly in protein assays. It interacts with proteins through electrostatic and hydrophobic interactions, leading to the formation of dye-protein complexes. These interactions are utilized in colorimetric assays to quantify protein concentrations in biological samples. Acid Orange 12 binds to amino acid residues, such as lysine and arginine, resulting in a measurable color change that correlates with protein concentration .
Cellular Effects
Acid Orange 12 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, exposure to Acid Orange 12 has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of Acid Orange 12 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Acid Orange 12 can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can lead to downstream effects on cellular processes and metabolic pathways. Furthermore, Acid Orange 12 can activate transcription factors that regulate gene expression, resulting in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acid Orange 12 can change over time due to its stability and degradation. Acid Orange 12 is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. This degradation can result in the formation of reactive intermediates that may have different biochemical properties and effects on cellular function. Long-term studies have shown that Acid Orange 12 can induce chronic cellular stress and affect cell viability over extended periods .
Dosage Effects in Animal Models
The effects of Acid Orange 12 vary with different dosages in animal models. At low doses, Acid Orange 12 may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects. These findings highlight the importance of dose-dependent studies to determine safe exposure levels for Acid Orange 12 .
Metabolic Pathways
Acid Orange 12 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and energy production, impacting overall cellular metabolism. Acid Orange 12 has also been shown to influence the redox state of cells by interacting with antioxidant enzymes .
Transport and Distribution
Within cells and tissues, Acid Orange 12 is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments. Acid Orange 12 can also bind to plasma proteins, affecting its bioavailability and distribution in tissues. These interactions influence the localization and accumulation of Acid Orange 12, which can impact its biochemical effects .
Subcellular Localization
The subcellular localization of Acid Orange 12 is influenced by targeting signals and post-translational modifications. Acid Orange 12 can localize to specific compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function. Post-translational modifications, such as phosphorylation and ubiquitination, can regulate the activity and localization of Acid Orange 12, directing it to specific organelles and influencing its biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Crocein Orange G is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of aniline to form a diazonium salt. This intermediate is then coupled with beta-naphthol in an alkaline medium to produce the final azo dye. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods: In industrial settings, the production of acid orange 12 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control temperature, pH, and reaction time. The final product is then purified through filtration and drying to obtain the dye in its powder form.
化学反应分析
Types of Reactions: Crocein Orange G undergoes various chemical reactions, including:
Oxidation: The azo bond can be cleaved through oxidative processes, leading to the formation of smaller aromatic compounds.
Reduction: The azo group can be reduced to form amines, which can further react to form different products.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Aromatic acids and aldehydes.
Reduction: Aromatic amines.
Substitution: Derivatives with modified sulfonic acid groups.
相似化合物的比较
Crocein Orange G can be compared with other azo dyes such as:
Acid Orange 7: Similar in structure but differs in the position of the sulfonic acid group.
Acid Orange 10: Has a different aromatic ring structure, leading to variations in color and stability.
Acid Orange 24: Contains additional functional groups that modify its reactivity and applications.
Uniqueness: Crocein Orange G is unique due to its specific combination of color, stability, and solubility. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
1934-20-9 |
|---|---|
分子式 |
C16H12N2NaO4S |
分子量 |
351.3 g/mol |
IUPAC 名称 |
sodium;6-hydroxy-5-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-15-9-6-11-10-13(23(20,21)22)7-8-14(11)16(15)18-17-12-4-2-1-3-5-12;/h1-10,19H,(H,20,21,22); |
InChI 键 |
TXQSSFWECSHEKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+] |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)




![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)
